N-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride N-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1220036-91-8
VCID: VC2836635
InChI: InChI=1S/C10H16N4O.ClH/c1-6(2)12-10(15)9-7-5-11-4-3-8(7)13-14-9;/h6,11H,3-5H2,1-2H3,(H,12,15)(H,13,14);1H
SMILES: CC(C)NC(=O)C1=NNC2=C1CNCC2.Cl
Molecular Formula: C10H17ClN4O
Molecular Weight: 244.72 g/mol

N-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

CAS No.: 1220036-91-8

Cat. No.: VC2836635

Molecular Formula: C10H17ClN4O

Molecular Weight: 244.72 g/mol

* For research use only. Not for human or veterinary use.

N-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride - 1220036-91-8

Specification

CAS No. 1220036-91-8
Molecular Formula C10H17ClN4O
Molecular Weight 244.72 g/mol
IUPAC Name N-propan-2-yl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride
Standard InChI InChI=1S/C10H16N4O.ClH/c1-6(2)12-10(15)9-7-5-11-4-3-8(7)13-14-9;/h6,11H,3-5H2,1-2H3,(H,12,15)(H,13,14);1H
Standard InChI Key MRKCXFHMGSBFQG-UHFFFAOYSA-N
SMILES CC(C)NC(=O)C1=NNC2=C1CNCC2.Cl
Canonical SMILES CC(C)NC(=O)C1=NNC2=C1CNCC2.Cl

Introduction

Physical and Chemical Properties

N-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride possesses distinctive physicochemical properties that determine its behavior in chemical reactions and biological systems. The compound has a molecular formula of C10H17ClN4O and a molecular weight of 244.72100 g/mol . Its exact mass has been determined to be 244.10900, which is crucial for analytical identification using mass spectrometry techniques .

Table 1 summarizes the key physical and chemical properties of N-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride:

PropertyValue
CAS Number1220036-91-8
Molecular FormulaC10H17ClN4O
Molecular Weight244.72100 g/mol
Exact Mass244.10900
PSA69.81000
LogP1.71530
HS Code2933990090

Structural Characteristics

The structural architecture of N-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride features a complex fused heterocyclic system. The core framework consists of a pyrazole ring fused with a tetrahydropyridine ring, creating the distinctive pyrazolo[4,3-c]pyridine scaffold. The isopropyl group is attached to a nitrogen atom in the pyrazole ring, while the carboxamide functional group occupies position 3 of the same ring.

This structural arrangement confers specific three-dimensional properties that can influence the compound's interaction with biological targets. The rigid fused ring system provides a stable scaffold that may enhance binding specificity to certain receptors or enzymes. The carboxamide group offers hydrogen bond donor and acceptor sites that can facilitate interactions with complementary functional groups in biological targets, while the isopropyl substituent adds lipophilic character that may influence membrane permeability and binding pocket interactions.

The compound is formulated as a hydrochloride salt, which typically improves water solubility compared to the free base form, making it more suitable for various research applications requiring aqueous solubility. This salt form may also enhance the compound's stability during storage and handling.

Comparison with Structurally Related Compounds

N-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride shares structural similarities with several related compounds, offering valuable insights into structure-activity relationships. One closely related analog is 1-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid, which differs by having a carboxylic acid group instead of a carboxamide.

Another related compound is 1-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride dihydrate, which features the carboxylic acid functional group in a hydrochloride dihydrate salt form. These structural variations, though subtle, can significantly impact pharmacological properties, including binding affinity, selectivity, metabolic stability, and pharmacokinetic characteristics.

Table 2 provides a comparative analysis of these structurally related compounds:

CompoundMolecular FormulaMolecular WeightKey Structural Feature
N-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochlorideC10H17ClN4O244.72 g/molContains carboxamide group
1-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acidC10H15N3O2209.25 g/molContains carboxylic acid group
1-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride dihydrateC10H20ClN3O4281.74 g/molCarboxylic acid in hydrochloride dihydrate form

The carboxamide group in our target compound may confer different hydrogen bonding capabilities and metabolic stability compared to the carboxylic acid analog. The absence of hydrate molecules also affects its crystalline structure and potentially its solubility characteristics. These differences highlight the importance of precise structural characterization when investigating biological activities and developing structure-activity relationships.

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